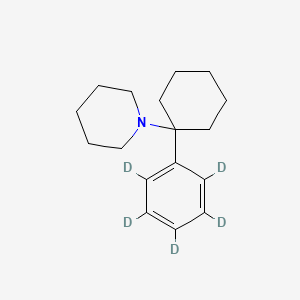

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Description

PCP-D5 (Phencyclidine-D5) solution is a deuterated internal standard certified for analytical applications such as LC/MS and GC/MS. It is widely used in forensic toxicology, clinical drug testing, and research to quantify phencyclidine (PCP) in biological matrices (e.g., blood, urine, hair) via isotope dilution methods. The solution contains five deuterium atoms replacing hydrogen in the phenyl ring, ensuring minimal interference with the target analyte during mass spectrometry . Key specifications include:

- Concentration: 1.0 mg/mL in methanol (commonly available; 0.1 mg/mL variants also exist).

- Molecular formula: C₁₇H₂₀D₅N.

- Molecular weight: 248.42 g/mol.

- Storage: 2–8°C in sealed ampules (1 mL volume) .

Certified reference materials like PCP-D5 undergo rigorous validation to ensure purity, stability, and traceability, making them indispensable for regulatory compliance and method validation .

Properties

IUPAC Name |

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2/i1D,4D,5D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJMJGYZQZDUJJ-ZWYOJXJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499177 | |

| Record name | PCP-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-79-0, 60124-86-9 | |

| Record name | Phencyclidine, deuterated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060124790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCP-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60124-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PCP-D5 involves the incorporation of deuterium atoms into the phencyclidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions may vary depending on the desired level of deuteration and the starting materials used.

Industrial Production Methods: Industrial production of PCP-D5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification, and quality control to meet the standards required for certified reference materials .

Chemical Reactions Analysis

Chemical Stability and Reactivity

-

Oxidation : Forms hydroxylated metabolites (e.g., 4-Phenyl-4-piperidinylcyclohexanol) via cytochrome P450 enzymes .

-

Hydrolysis : Stable under acidic/basic conditions due to its tertiary amine structure .

Isotopic Effects :

Deuterium substitution reduces metabolic degradation rates (kinetic isotope effect), enhancing its utility as an internal standard .

Biotransformation Pathways

In biological systems, PCP-D5 undergoes hepatic metabolism, producing:

-

4-Phenyl-4-piperidinylcyclohexanol : Hydroxylation at the cyclohexyl ring .

-

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine : Hydroxylation at the piperidine moiety .

Table 2: Key Metabolites and Analytical Relevance

| Metabolite | Detection Method | LOQ (ng/mL) | Source |

|---|---|---|---|

| 4-Phenyl-4-piperidinylcyclohexanol | LC-MS/MS | 1.0 | |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | Ion-trap MS | 1.0 |

Analytical Degradation Studies

Under LC-MS/MS conditions, PCP-D5 demonstrates negligible degradation:

-

Mobile Phase : 20 mM ammonium formate (pH 6.4) and methanol .

-

Recovery : >95% in biological matrices (blood, urine) using SPE .

Table 3: Stability Under LC Conditions

| Parameter | Value | Source |

|---|---|---|

| Column temperature | 40°C | |

| Flow rate | 0.6 mL/min | |

| Retention time | 6.1 min |

Comparative Reactivity with PCP

Scientific Research Applications

Chemistry: PCP-D5 is used as an internal standard in analytical chemistry for the quantitation of phencyclidine levels in various samples. It helps ensure accuracy and precision in analytical measurements.

Biology: In biological research, PCP-D5 is used to study the metabolism and pharmacokinetics of phencyclidine. It aids in understanding how the drug is processed in the body and its effects on biological systems.

Medicine: PCP-D5 is utilized in clinical toxicology to detect and quantify phencyclidine levels in patients. It is essential for diagnosing and monitoring phencyclidine intoxication and overdose.

Industry: In the forensic industry, PCP-D5 is employed in drug testing and forensic analysis to detect phencyclidine abuse. It is also used in quality control and validation of analytical methods .

Mechanism of Action

Mechanism: Phencyclidine, including its deuterated form PCP-D5, acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. By binding to the NMDA receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition leads to altered sensory perceptions, hallucinations, and dissociative effects.

Molecular Targets and Pathways: The primary molecular target of PCP-D5 is the NMDA receptor. The compound also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of PCP-D5 with structurally analogous deuterated standards and other reference materials used in forensic and clinical toxicology.

Table 1: Key Analytical and Functional Comparisons

Table 2: Method Validation Data (Selected Studies)

Biological Activity

PCP-D5, or Phencyclidine-D5, is a deuterated derivative of the well-known dissociative anesthetic phencyclidine (PCP). This compound, available as a certified reference material in a solution of 1.0 mg/mL in methanol, has garnered attention in pharmacological research due to its unique properties and potential applications in various fields, including forensic toxicology and clinical research.

- Chemical Formula : CHDN

- Molecular Weight : Approximately 252.42 g/mol

- Structure : PCP-D5 features a hydroxyl group at the fourth position of the phencyclidine structure, which is significant for its biological activity and interaction with various receptors in the central nervous system.

PCP-D5 primarily acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to its parent compound PCP. It exhibits both agonistic and antagonistic effects on neurotransmitter receptors, influencing neurotransmission and neuroplasticity. The biological activity of PCP-D5 can be summarized as follows:

- NMDA Receptor Interaction : PCP-D5 disrupts normal glutamatergic signaling by blocking NMDA receptors, leading to altered synaptic transmission and potential neurotoxic effects, particularly during early postnatal development .

- Dopamine D2 Receptor Effects : It mimics dopamine at D2 receptors, which may contribute to its psychoactive effects .

- Protein Synthesis Regulation : Studies indicate that PCP-D5 can deregulate protein synthesis pathways in neuronal cells, similar to other NMDA antagonists .

Biological Activity Data

Case Studies

- Neurodevelopmental Impact :

- Cognitive Function Studies :

- Forensic Applications :

Q & A

Basic: What are the critical storage and handling protocols for PCP-D5 solution to ensure analytical integrity?

Methodological Answer:

PCP-D5 solution must be stored at 2–8°C to prevent degradation, with strict avoidance of freeze-thaw cycles . Before use, equilibrate the ampule to room temperature (20–25°C) to minimize solvent evaporation. For long-term stability, aliquot unused portions into inert vials (e.g., amber glass with PTFE-lined caps) and store at -20°C under nitrogen atmosphere to mitigate oxidation . Always verify solution integrity via GC-MS or LC-MS prior to critical experiments.

Basic: How should PCP-D5 be prepared and validated as an internal standard (IS) for quantitative toxicology studies?

Methodological Answer:

PCP-D5 is spiked into biological matrices (e.g., blood, urine) at 250 ng/mL (50 µL of 1 mg/L solution in 1 mL sample) to normalize matrix effects and instrument variability . Validate IS performance by:

- Recovery Efficiency: Compare analyte/IS peak area ratios in spiked vs. neat samples.

- Ion Suppression Testing: Analyze post-column infused samples to detect matrix-induced signal suppression .

- Precision: Ensure ≤15% RSD in intra-/inter-day replicates.

Advanced: How can researchers resolve data discrepancies when quantifying PCP-D5 in complex matrices (e.g., hair or tissue)?

Methodological Answer:

Discrepancies often arise from matrix interference or incomplete extraction . Mitigate this by:

- Solid-Phase Microextraction (SPME): Use mixed-mode sorbents (e.g., C8/SCX) to isolate PCP-D5 from lipids/proteins .

- Derivatization: Employ MTBSTFA or MBTFA to enhance volatility for GC-MS, reducing co-eluting contaminants .

- Matrix-Matched Calibration: Prepare standards in blank matrix extracts to account for ion suppression .

Advanced: What methodological considerations are required when studying structural analogs (e.g., 3-fluoro-PCP) alongside PCP-D5?

Methodological Answer:

Structural analogs (e.g., 3-fluoro-PCP) may exhibit cross-reactivity in immunoassays or altered receptor binding kinetics. To differentiate:

- Chromatographic Separation: Optimize LC gradients using biphenyl columns (e.g., 2.6 µm particle size) to resolve PCP-D5 from analogs .

- High-Resolution MS (HRMS): Monitor unique fragment ions (e.g., m/z 248.35 for PCP-D5 vs. m/z 266.33 for 3-fluoro-PCP) .

- Receptor Binding Assays: Use NMDA receptor-expressing cell lines with competitive radioligands (e.g., [³H]MK-801) to quantify analog affinity .

Advanced: How can researchers validate the stability of PCP-D5 under varied experimental conditions (e.g., enzymatic hydrolysis)?

Methodological Answer:

Assess stability through:

- Forced Degradation Studies: Expose PCP-D5 to extremes (pH 2–12, 60°C, UV light) and quantify degradation via LC-MS/MS .

- Enzymatic Hydrolysis: Optimize β-glucuronidase conditions (pH 5.0, 50°C, 2 hr) to prevent deuterium loss, validated by isotopic purity checks (≤2% deviation) .

- Long-Term Stability: Store aliquots at -80°C and test every 6 months; accept ≤10% concentration change over 24 months .

Basic: What chromatographic techniques are optimal for PCP-D5 analysis, and how do they differ in application?

Methodological Answer:

- GC-MS: Ideal for volatile, non-polar matrices. Use DB-5MS columns (30 m × 0.25 mm) with electron ionization (70 eV). PCP-D5 elutes at ~12.3 min (splitless mode, 250°C injector) .

- LC-MS/MS: Preferred for polar matrices. Employ C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 248.3 → 158.1 (PCP-D5) .

Advanced: How can isotopic dilution improve the accuracy of PCP-D5 quantification in multi-analyte panels?

Methodological Answer:

Isotopic dilution corrects for ionization efficiency shifts in multi-analyte runs. Implement via:

- Dynamic Calibration: Spike PCP-D5 into each calibration level and calculate response factors (RF = analyte peak area / IS peak area) .

- Bracketing: Analyze standards before/after sample batches to adjust for instrument drift .

- Data Normalization: Apply a correction factor if RF varies >20% across runs .

Advanced: What are the implications of deuterium/hydrogen exchange in PCP-D5 during long-term kinetic studies?

Methodological Answer:

Deuterium loss (e.g., via metabolic hydroxylation) can skew isotopic ratios. Monitor via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.